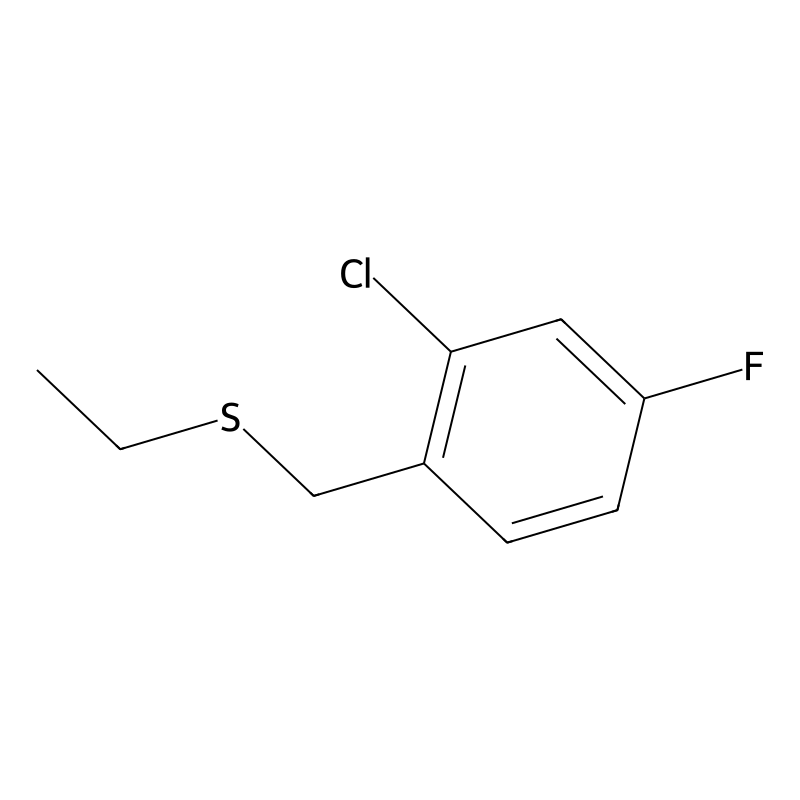

2-Chloro-4-fluorobenzyl ethyl sulfide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Chloro-4-fluorobenzyl ethyl sulfide is an organosulfur compound with the molecular formula and a molecular weight of approximately . It is characterized by a colorless liquid state and falls within the category of compounds known as sulfides. The compound features a chloro group and a fluorobenzyl moiety, which contribute to its chemical properties and reactivity. The International Union of Pure and Applied Chemistry name for this compound is 2-chloro-1-(ethylsulfanylmethyl)-4-fluorobenzene.

- Nucleophilic Substitution Reactions: The halogen atoms can participate in nucleophilic substitutions, allowing for the introduction of different nucleophiles.

- Oxidation and Reduction Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones, expanding its chemical utility.

- Coupling Reactions: This compound can engage in coupling reactions, such as Suzuki-Miyaura coupling, to produce more complex organic structures.

Research indicates that 2-chloro-4-fluorobenzyl ethyl sulfide may exhibit biological activity relevant to medicinal chemistry. Its structural characteristics suggest potential interactions with biological macromolecules, such as proteins and nucleic acids. Specific studies are ongoing to explore its pharmacological properties, particularly in relation to neurological disorders and cancer treatment.

The synthesis of 2-chloro-4-fluorobenzyl ethyl sulfide typically involves several steps:

- Formation of Benzyl Halide: The initial step often includes the halogenation of a benzyl precursor to create the desired benzyl halide.

- Triazole Formation: In some synthetic routes, a triazole ring may be formed, which can then be coupled with the halide.

- Coupling Reaction: The final step involves coupling the triazole derivative with the benzyl halide under controlled conditions to yield 2-chloro-4-fluorobenzyl ethyl sulfide.

2-Chloro-4-fluorobenzyl ethyl sulfide has several applications across various fields:

- Medicinal Chemistry: It serves as a potential pharmacophore in drug development for targeting diseases such as cancer and neurological disorders.

- Materials Science: Due to its unique structural features, it is investigated for use in advanced materials, including polymers and nanomaterials.

- Biological Studies: The compound is utilized in research exploring its interactions with biological systems, contributing to our understanding of drug mechanisms.

Studies on 2-chloro-4-fluorobenzyl ethyl sulfide focus on its interactions with specific molecular targets. The compound's ability to bind to enzymes and receptors may modulate their activity, revealing insights into its potential therapeutic effects. Additionally, research into its interaction with metal ions via the triazole ring could influence its biological activity.

Several compounds share structural similarities with 2-chloro-4-fluorobenzyl ethyl sulfide. A comparison highlights their unique features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Chloroethyl ethyl sulfide | A simpler organosulfur compound known for its vesicant properties | |

| 2-Chloro-4-fluorobenzyl chloride | A halogenated benzyl compound that lacks the ethyl sulfide moiety | |

| 4-Chloro-3-fluorobenzyl bromide | Similar reactivity but with bromine instead of sulfur; used in various synthetic applications |

The uniqueness of 2-chloro-4-fluorobenzyl ethyl sulfide lies in its combination of halogenated benzyl and sulfur functionalities, which confer distinct chemical reactivity and potential biological activity not present in simpler analogs .